Cas no 868611-68-1 (Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate)

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate structure
868611-68-1 structure
商品名:Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
CAS番号:868611-68-1
MF:C11H10O3F2
メガワット:228.1921
CID:1039409
PubChem ID:13550000

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
    • 868611-68-1
    • A1-12162
    • Ethyl3-(2,3-difluorophenyl)-3-oxopropanoate
    • SCHEMBL2465379
    • DTXSID70543550
    • G73774
    • DB-342937
    • インチ: InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3
    • InChIKey: RPAWJNHLGNOQMI-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F

計算された属性

  • せいみつぶんしりょう: 228.05980050g/mol
  • どういたいしつりょう: 228.05980050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 43.4Ų

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659475-100mg
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
868611-68-1 98%
100mg
¥900.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659475-5g
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
868611-68-1 98%
5g
¥10080.00 2024-04-27
Alichem
A019109225-10g
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
868611-68-1 95%
10g
$460.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659475-250mg
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
868611-68-1 98%
250mg
¥1300.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659475-1g
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
868611-68-1 98%
1g
¥3076.00 2024-04-27

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 関連文献

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoateに関する追加情報

Comprehensive Overview of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (CAS No. 868611-68-1)

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (CAS No. 868611-68-1) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring a 2,3-difluorophenyl moiety, has garnered significant attention due to its versatile applications in synthetic chemistry and drug development. With the increasing demand for fluorinated compounds in modern therapeutics, this molecule stands out as a key intermediate in the synthesis of bioactive molecules targeting various diseases.

The compound's unique structure, combining a β-ketoester functionality with a difluorinated aromatic ring, makes it particularly valuable for constructing complex molecular architectures. Researchers have explored its use in Michael addition reactions, cyclocondensations, and as a precursor for heterocyclic systems. Recent studies highlight its potential in developing kinase inhibitors and anti-inflammatory agents, aligning with current trends in personalized medicine and targeted drug delivery systems.

From a synthetic perspective, Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate offers several advantages. The electron-withdrawing fluorine atoms enhance the reactivity of the carbonyl groups, facilitating nucleophilic attacks at the β-position. This property has been exploited in the synthesis of fluorinated pyrazoles and isoxazoles, classes of compounds increasingly important in medicinal chemistry due to their improved metabolic stability and membrane permeability.

Environmental considerations surrounding fluorinated compounds have prompted investigations into greener synthesis routes for CAS 868611-68-1. Recent advancements employ catalytic fluorination methods and solvent-free conditions to reduce the ecological footprint of production. These developments respond to growing industry demands for sustainable chemistry practices while maintaining high yields and purity standards required for pharmaceutical applications.

The analytical characterization of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and ensure batch-to-batch consistency, critical factors for research reproducibility. The fluorine atoms produce distinctive splitting patterns in NMR spectra, serving as valuable diagnostic markers for reaction monitoring.

In material science applications, derivatives of 868611-68-1 have shown promise in developing liquid crystal materials and organic semiconductors. The difluorophenyl unit contributes to molecular anisotropy and dipole moment adjustments, properties essential for optoelectronic device performance. This intersection with electronics research addresses contemporary interests in flexible displays and energy-efficient lighting technologies.

Storage and handling protocols for Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate emphasize protection from moisture and oxidation. Recommended storage under inert atmosphere at controlled temperatures preserves the compound's stability, while standard laboratory safety measures apply during manipulation. These precautions align with quality management systems increasingly adopted by research institutions and pharmaceutical manufacturers.

The commercial availability of CAS 868611-68-1 through specialty chemical suppliers has expanded in recent years, reflecting growing market demand. Pricing structures often correlate with purity grades (typically 95-98%) and batch sizes, with custom synthesis options available for large-scale requirements. This accessibility supports its widespread adoption across academic and industrial research settings.

Future research directions for this compound may explore its utility in bioconjugation chemistry or as a building block for PROTAC molecules (Proteolysis Targeting Chimeras), two rapidly evolving areas in drug discovery. The compound's structural features position it well for these innovative applications that dominate current pharmaceutical development pipelines.

In summary, Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate represents a multifaceted tool for modern chemical research. Its combination of synthetic versatility, pharmaceutical relevance, and materials science potential ensures continued interest across multiple disciplines. As fluorination strategies remain central to contemporary molecular design, compounds like 868611-68-1 will maintain their importance in advancing both fundamental science and applied technologies.

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